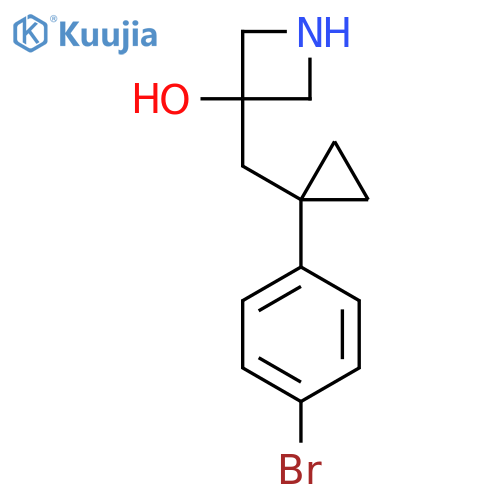

Cas no 2229355-29-5 (3-{1-(4-bromophenyl)cyclopropylmethyl}azetidin-3-ol)

2229355-29-5 structure

商品名:3-{1-(4-bromophenyl)cyclopropylmethyl}azetidin-3-ol

3-{1-(4-bromophenyl)cyclopropylmethyl}azetidin-3-ol 化学的及び物理的性質

名前と識別子

-

- 3-{1-(4-bromophenyl)cyclopropylmethyl}azetidin-3-ol

- EN300-1916513

- 2229355-29-5

- 3-{[1-(4-bromophenyl)cyclopropyl]methyl}azetidin-3-ol

-

- インチ: 1S/C13H16BrNO/c14-11-3-1-10(2-4-11)12(5-6-12)7-13(16)8-15-9-13/h1-4,15-16H,5-9H2

- InChIKey: JRPOKUVUOMZJFS-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1)C1(CC2(CNC2)O)CC1

計算された属性

- せいみつぶんしりょう: 281.04153g/mol

- どういたいしつりょう: 281.04153g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 265

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 32.3Ų

3-{1-(4-bromophenyl)cyclopropylmethyl}azetidin-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1916513-0.1g |

3-{[1-(4-bromophenyl)cyclopropyl]methyl}azetidin-3-ol |

2229355-29-5 | 0.1g |

$1119.0 | 2023-09-17 | ||

| Enamine | EN300-1916513-10.0g |

3-{[1-(4-bromophenyl)cyclopropyl]methyl}azetidin-3-ol |

2229355-29-5 | 10g |

$6635.0 | 2023-06-01 | ||

| Enamine | EN300-1916513-2.5g |

3-{[1-(4-bromophenyl)cyclopropyl]methyl}azetidin-3-ol |

2229355-29-5 | 2.5g |

$2492.0 | 2023-09-17 | ||

| Enamine | EN300-1916513-0.05g |

3-{[1-(4-bromophenyl)cyclopropyl]methyl}azetidin-3-ol |

2229355-29-5 | 0.05g |

$1068.0 | 2023-09-17 | ||

| Enamine | EN300-1916513-0.25g |

3-{[1-(4-bromophenyl)cyclopropyl]methyl}azetidin-3-ol |

2229355-29-5 | 0.25g |

$1170.0 | 2023-09-17 | ||

| Enamine | EN300-1916513-1.0g |

3-{[1-(4-bromophenyl)cyclopropyl]methyl}azetidin-3-ol |

2229355-29-5 | 1g |

$1543.0 | 2023-06-01 | ||

| Enamine | EN300-1916513-1g |

3-{[1-(4-bromophenyl)cyclopropyl]methyl}azetidin-3-ol |

2229355-29-5 | 1g |

$1272.0 | 2023-09-17 | ||

| Enamine | EN300-1916513-5.0g |

3-{[1-(4-bromophenyl)cyclopropyl]methyl}azetidin-3-ol |

2229355-29-5 | 5g |

$4475.0 | 2023-06-01 | ||

| Enamine | EN300-1916513-0.5g |

3-{[1-(4-bromophenyl)cyclopropyl]methyl}azetidin-3-ol |

2229355-29-5 | 0.5g |

$1221.0 | 2023-09-17 | ||

| Enamine | EN300-1916513-10g |

3-{[1-(4-bromophenyl)cyclopropyl]methyl}azetidin-3-ol |

2229355-29-5 | 10g |

$5467.0 | 2023-09-17 |

3-{1-(4-bromophenyl)cyclopropylmethyl}azetidin-3-ol 関連文献

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

5. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

2229355-29-5 (3-{1-(4-bromophenyl)cyclopropylmethyl}azetidin-3-ol) 関連製品

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 2279938-29-1(Alkyne-SS-COOH)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量